(R)-Duloxetine Phenyl Carbamate
Description
Properties
Molecular Formula |
C₂₅H₂₃NO₃S |
|---|---|
Molecular Weight |
417.52 |
Synonyms |
N-Methyl-N-[(3R)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]carbamic Acid Phenyl Ester; (R)-Duloxetine Impurity A; |
Origin of Product |
United States |
Synthetic Methodologies for R Duloxetine Phenyl Carbamate
Unintended Formation of (R)-Enantiomer during (S)-Duloxetine Phenyl Carbamate (B1207046) Synthesis
The synthesis of enantiomerically pure (S)-duloxetine and its derivatives is a critical process, as the pharmacological activity resides primarily in the (S)-enantiomer. nih.gov However, the formation of the undesired (R)-enantiomer can occur, leading to a product with lower chiral purity. This often happens not at the final carbamate stage, but during the synthesis of its chiral precursors. The conversion to the phenyl carbamate itself is typically achieved by reacting the corresponding N-methyl amine with phenyl chloroformate, a reaction that does not usually affect the chiral center. google.comgoogle.com
The key chiral precursor for duloxetine (B1670986) is (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine or its subsequent etherified product, (S)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine. The chiral center in these molecules, a carbon atom bonded to the thiophene (B33073) ring, a hydroxyl or naphthyloxy group, and the aminopropyl chain, is susceptible to racemization under certain conditions.
The preservation of chiral integrity during the synthesis of duloxetine precursors is highly dependent on the reaction conditions. Several factors can influence the rate of racemization:
Base Strength: The use of very strong bases, such as sodium hydride (NaH), which is commonly employed in the etherification step to form the naphthyl ether, can increase the risk of racemization. google.comgoogle.com Milder bases are preferred to minimize this side reaction. Some processes have successfully used bases like sodamide or potassium amide to mitigate these issues. google.com
Temperature: Higher reaction temperatures provide more energy to overcome the activation barrier for deprotonation, thus accelerating racemization. Performing reactions at lower temperatures is a common strategy to maintain chiral fidelity.
Solvent: The choice of solvent can influence the stability of the chiral center and the reactivity of the base. Polar aprotic solvents are often used in these synthetic steps. google.com
Reaction Time: Prolonged exposure to harsh conditions (strong base, high temperature) can lead to increased levels of the unwanted (R)-enantiomer.
Controlling these parameters is essential to prevent the unintended formation of the (R)-enantiomer and ensure the high enantiomeric purity of the final (S)-duloxetine product.
Strategies for the Preparation of (R)-Duloxetine Phenyl Carbamate
The targeted synthesis of this compound would typically begin with the preparation of its precursor, (R)-duloxetine or a related (R)-intermediate. The most common and economically viable method for obtaining enantiomerically pure compounds on a large scale is through the resolution of a racemic mixture. google.com This involves preparing a racemic version of a duloxetine precursor, followed by separation of the enantiomers.
While one could theoretically resolve racemic duloxetine phenyl carbamate, it is far more common to resolve one of its upstream precursors, such as racemic N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine or racemic N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine. google.comgoogle.com Once the (R)-enantiomer of the precursor is isolated, it can be carried forward through the subsequent synthetic steps (e.g., demethylation followed by reaction with phenyl chloroformate) to yield this compound.
Chiral resolving agents are enantiomerically pure acidic or basic compounds that react with a racemate to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation. youtube.com For the resolution of basic duloxetine intermediates, chiral acids are used. After separation, the desired enantiomer is recovered from the diastereomeric salt. google.com A variety of chiral acids have been tested for the resolution of duloxetine precursors. google.com
The table below summarizes some of the chiral resolving agents used for duloxetine intermediates.
| Racemic Intermediate | Chiral Resolving Agent | Notes |
| (R,S)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine | Dibenzoyl-L-tartaric acid (DBTA) | Found to be a highly effective and cost-efficient resolving agent, overcoming drawbacks of other methods. google.com |
| (R,S)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine | Di-p-toluoyl-L-tartaric acid | Used to resolve the racemic intermediate, yielding the (S)-enantiomer salt with about 98% chiral purity. google.com |
| Racemic Duloxetine | Mandelic Acid, Camphorsulfonic Acid | These agents have been disclosed for the resolution of the final compound, though resolving at an earlier stage is often more economical. google.com |
| (R,S)-3-chloro-1-(2-thienyl)-1-propanol | Lipase (B570770) B from Candida antarctica | A chemoenzymatic kinetic resolution can be used to separate enantiomers of precursors. researchgate.net |
The separation of the diastereomeric salts formed with chiral resolving agents is most commonly achieved through fractional crystallization. The process relies on the different solubilities of the two diastereomers in a given solvent system. Typically, the racemic precursor and the resolving agent are dissolved in a suitable solvent or solvent mixture, often with heating to ensure complete dissolution. google.com The solution is then cooled, sometimes with controlled stirring over several hours, to induce the crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor. google.com
The efficiency of the crystallization, and thus the purity of the isolated enantiomer, is highly dependent on the choice of solvent.
The following table, adapted from patent literature, illustrates the effect of different solvents on the purification of the (S)-(+)-N,N-dimethyl-3-(2-thienyl)-3-(1-naphthalenyloxy)-propanamine dibenzoyl tartarate salt, demonstrating the importance of solvent selection in achieving high purity. google.com A similar process would be applied to isolate the corresponding (R)-diastereomer.
| Solvent for Crystallization | Chiral Purity of (S)-isomer Salt (%) |
| Toluene (B28343) | 99.80 |
| Acetone (B3395972) | 99.75 |
| Ethyl Acetate (B1210297) | 99.72 |
| Methanol (B129727) | 99.68 |
| Acetonitrile (B52724) | 99.70 |
| Isopropyl alcohol | 99.71 |
| Dichloromethane (B109758) | 99.65 |
Conversion or Derivatization of (R)-Chiral Precursors
The synthesis of this compound is strategically designed to preserve the stereochemistry of a chiral starting material. This is achieved through a sequence of reactions that transform a pre-existing (R)-chiral center into the final carbamate product without affecting its spatial orientation.
Asymmetric Synthesis of (R)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
A crucial precursor for this compound is (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. It is important to note that the descriptor (S) for this precursor leads to the (R) configuration in the final carbamate product due to changes in Cahn-Ingold-Prelog priority rules upon modification of the amine. The synthesis of this key intermediate is a stereospecific process. googleapis.com
One established method involves the reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene (B124137). googleapis.comgoogle.com This reaction is typically carried out in the presence of a strong base, such as sodium hydride, and a potassium salt like potassium benzoate (B1203000) or potassium acetate in an organic solvent. googleapis.comgoogle.com The use of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine as the starting material is pivotal as its chiral center dictates the stereochemistry of the final product. googleapis.com The reaction conditions are optimized to ensure high yield and purity. googleapis.com For instance, dissolving the hydroxypropanamine and sodium hydride in dimethylsulfoxide (DMSO), followed by the addition of potassium benzoate and then 1-fluoronaphthalene, and heating the mixture, has been shown to be an effective procedure. google.com
Another approach for the synthesis of the precursor involves the use of alternative bases like sodamide or potassium bis(trimethylsilyl)amide (KHDMS) in a polar aprotic solvent for the condensation of the racemic hydroxy compound with 1-fluoronaphthalene, followed by optical resolution. google.com
The following table summarizes typical reaction conditions for the synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Reference |
| (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine | Sodium hydride, Potassium benzoate, 1-fluoronaphthalene | Dimethylsulfoxide (DMSO) | 60-65°C | 2.5 hours | google.com |
| (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine | Sodium hydride, Potassium benzoate, 1-fluoronaphthalene | Dimethylsulfoxide (DMSO) | 50°C | 8 hours | google.com |
| (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine | Potassium hydroxide (B78521), 1-fluoronaphthalene | Diethylene glycol dimethyl ether | 120°C | 3-6 hours | chemicalbook.com |
| (S)-(+)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine | Sodium hydride, Potassium 4-methyl benzoate, 1-fluoronaphthalene | Polar aprotic solvents (e.g., DMF, DMSO) or Aromatic hydrocarbons (e.g., toluene, xylene) | 40-80°C | 1-10 hours | google.com |
Enantiospecific Transformation Pathways to the (R)-Carbamate
Once the chiral precursor, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, is obtained, it undergoes an enantiospecific transformation to yield this compound. This transformation is a demethylation reaction that proceeds with the retention of the stereochemical integrity at the chiral center. The reaction involves treating the precursor with phenyl chloroformate. google.comresearchgate.net This step is crucial as it removes one of the methyl groups from the tertiary amine and introduces the phenyl carbamate moiety. researchgate.net The resulting product is the desired this compound. cymitquimica.com The reaction is typically performed in a suitable solvent, and if the starting material is an acid addition salt, it is first converted to its free base form. google.com
Demethylation Reaction Chemistry Leading to Carbamate Formation
The demethylation of the tertiary amine precursor is a key step in forming the carbamate. This process is most effectively achieved using phenyl chloroformate.
Phenyl Chloroformate-Mediated Demethylation Mechanisms
The demethylation of tertiary amines, such as (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, using phenyl chloroformate is a variation of the von Braun reaction. wikipedia.org In this reaction, the tertiary amine attacks the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the departure of the chloride ion. The resulting intermediate then undergoes cleavage, where one of the N-methyl groups is removed, typically as a volatile methyl halide (e.g., methyl chloride), leading to the formation of the stable phenyl carbamate. researchgate.net This reaction provides an efficient method for the N-demethylation of tertiary amines to yield the corresponding carbamates in high yields under mild conditions. rsc.org Phenyl chloroformate has been demonstrated to be more effective than other chloroformates, like ethyl chloroformate, in certain demethylation reactions. organic-chemistry.org
Role of Solvents and Bases in Carbamate Formation and Stereocontrol
The choice of solvent and the presence of a base can significantly influence the outcome of the carbamate formation. Aromatic hydrocarbon solvents such as toluene and xylene are suitable for this reaction. google.com The reaction can also be carried out in the presence of an acid scavenger, such as diisopropylamine, to neutralize the hydrogen chloride that may be formed during the reaction. google.com
The stereocontrol is primarily dictated by the chirality of the starting material. Since the demethylation reaction with phenyl chloroformate does not involve the chiral center directly, the stereochemistry is retained. The reaction proceeds with a high degree of stereochemical integrity, ensuring that the (S)-precursor is converted to the (R)-carbamate without racemization.
The following table outlines the reactants and products in the synthesis of this compound.
| Reactant | Reagent | Product | Reference |
| (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | Phenyl chloroformate | This compound | google.comgoogle.com |
Stereochemical Control and Enantiomeric Purity Research
Origin and Mechanisms of Stereochemical Impurity Formation
The presence of the (R)-enantiomer in the final product often originates from racemization events occurring at various stages of the synthesis. The chiral center in duloxetine (B1670986) and its precursors, being a benzylic position activated by both a thiophene (B33073) ring and an oxygen-bearing substituent, is susceptible to epimerization under certain reaction conditions, particularly basic environments.
(R)-Duloxetine Phenyl Carbamate (B1207046) can be formed if the stereochemical integrity of the chiral center is compromised after the formation of the carbamate intermediate. The key step in many syntheses is the demethylation of an N,N-dimethyl precursor using phenyl chloroformate, which proceeds through a phenyl carbamate intermediate. researchgate.netresearchgate.net If the reaction environment or subsequent processing steps involve strong bases or high temperatures, there is a risk of abstracting the proton at the chiral carbon.
This deprotonation would lead to a planar carbanion, which, upon re-protonation, can result in a mixture of both (S) and (R) enantiomers, thereby eroding the enantiomeric purity. While stable under neutral and mildly acidic or basic conditions, the carbamate intermediate's stereochemical stability can be compromised under the harsh conditions required in some synthetic routes. derpharmachemica.comresearchgate.net
A more significant source of stereochemical impurity is the in-situ racemization of the chiral precursors before the carbamate group is even introduced. The arylation of the chiral amino alcohol, (S)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, with 1-fluoronaphthalene (B124137) is a common strategy to form the ether linkage found in duloxetine. google.com This reaction is typically carried out under strongly basic conditions to deprotonate the hydroxyl group.
Research has shown that the choice of base and solvent is critical. The use of sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO) can generate the dimsyl anion, a powerful base known to cause significant racemization. google.com If the chiral alcohol precursor racemizes at this stage, the subsequent reaction with phenyl chloroformate will inevitably produce a mixture of (S)- and (R)-Duloxetine Phenyl Carbamate, carrying the impurity forward. The use of DMSO as a solvent, even without sodium hydride, has been reported to result in complete racemization under certain conditions. google.com
Methodologies for Minimizing (R)-Enantiomer Content
Recognizing the pathways of impurity formation has led to the development of specific methodologies aimed at preserving the stereochemical integrity of the desired (S)-enantiomer throughout the manufacturing process.
Intensive research has focused on optimizing the reaction conditions of the critical arylation step to suppress racemization. By moving away from the hazardous and racemization-prone NaH/DMSO system, alternative conditions have been developed that offer superior stereochemical control. google.com Key parameters that have been optimized include the choice of base, solvent, and reaction temperature.
Studies have demonstrated that using powdered potassium hydroxide (B78521) (KOH) as the base in conjunction with solvents like diglyme (B29089) or a mixture of toluene (B28343) and DMSO can significantly reduce the increase in the (R)-enantiomer content. The following table, compiled from experimental data, illustrates the impact of different reaction parameters on the level of racemization during the arylation of a duloxetine precursor. google.com
Table 1: Effect of Reaction Parameters on Racemization
| Precursor | Base | Solvent | Temperature | % Increase of (R)-Enantiomer (% ΔR) |
|---|---|---|---|---|
| (S)-3-Methylamino-1-(2-thienyl)-1-propanol | KOH | Toluene/DMSO | 85°C | 2.2 |
This data clearly shows that a judicious selection of reagents and conditions can reduce the formation of the undesired (R)-enantiomer by a factor of ten, ensuring a higher enantiomeric purity of the subsequent carbamate intermediate and the final active pharmaceutical ingredient.
The same reaction conditions that promote racemization can also introduce significant safety risks, particularly on an industrial scale. The combination of sodium hydride and DMSO, besides forming the racemizing dimsyl anion, is associated with thermochemical hazards due to the potential for exothermic decomposition of the dimsyl anion. google.com
Therefore, the methodologies developed to minimize the (R)-enantiomer content often simultaneously enhance the safety profile of the synthesis. The shift to alternative bases like potassium hydroxide and solvents such as diglyme not only preserves the chiral integrity of the product but also eliminates the risks associated with using sodium hydride and mitigates the thermochemical instability of the dimsyl anion. google.com This convergence of stereochemical control and process safety represents a significant advancement in the manufacturing of enantiomerically pure duloxetine.
Advanced Analytical Techniques for R Duloxetine Phenyl Carbamate Analysis
Chiral Chromatographic Separation and Quantification
Chiral chromatography is the cornerstone for resolving enantiomers, enabling their individual quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful platforms for the enantioselective analysis of chiral compounds like (R)-Duloxetine Phenyl Carbamate (B1207046).
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Direct chiral HPLC methods, utilizing chiral stationary phases (CSPs), are the most prevalent and effective for separating enantiomers in the pharmaceutical industry due to their robustness, precision, and wide applicability. mdpi.com The development of these methods is a meticulous process involving the screening of various columns and mobile phases to achieve optimal separation. chromatographyonline.comsigmaaldrich.com
The primary objective in developing a chiral LC method for (R)-Duloxetine analysis is to achieve baseline separation from its (S)-enantiomer, allowing for accurate quantification. psu.edu Method development involves a systematic study of chromatographic parameters. For the enantiomers of the parent compound, duloxetine (B1670986), a robust liquid chromatography method was established that is suitable for quantifying the (R)-enantiomer. psu.edunih.gov
Key aspects of this method development include the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition. For instance, a mobile phase consisting of n-hexane, ethanol (B145695), and diethyl amine in a ratio of 80:20:0.2 (v/v/v) has proven effective. psu.edunih.gov The inclusion of an amine modifier like diethyl amine is often crucial for improving peak shape and enhancing resolution between the enantiomers. psu.edunih.gov
Validation of these methods is performed to demonstrate their suitability for their intended purpose. A typical validation study includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For the (R)-enantiomer of duloxetine, a linear relationship has been established over a concentration range of 750 ng/mL to 7500 ng/mL. psu.edunih.gov The precision of the method at the LOQ was found to be less than 1.9% relative standard deviation (RSD). psu.edu
Table 1: Validation Parameters for (R)-Enantiomer Quantification by a Chiral HPLC Method
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 750 - 7500 ng/mL | psu.edu |
| Limit of Detection (LOD) | 250 ng/mL | psu.edunih.gov |
| Limit of Quantification (LOQ) | 750 ng/mL | psu.edunih.gov |
| Precision at LOQ (%RSD) | < 1.9% | psu.edu |
This interactive table summarizes key validation results from a developed chiral HPLC method for quantifying the (R)-enantiomer of duloxetine.
Another validated method utilized a Chiral-AGP column with a mobile phase of acetate (B1210297) buffer (pH 3.8; 10 mM) and acetonitrile (B52724) (93:07, v/v). tandfonline.com This method demonstrated an LOD of 150 ng/mL and an LOQ of 400 ng/mL for the (R)-enantiomer. tandfonline.com
Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are widely recognized for their exceptional enantioselective capabilities for a broad range of chiral compounds. mdpi.comnih.gov These CSPs function through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, within the chiral grooves of the polysaccharide structure. mdpi.com
For the separation of duloxetine enantiomers, amylose-based CSPs have been particularly successful. psu.edunih.gov A notable example is the Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. psu.edunih.govnih.gov This stationary phase provides excellent resolution (not less than 2.8) for the enantiomers of duloxetine. psu.edunih.gov The helical structure of the amylose derivative creates a chiral environment that allows for differential interaction with the enantiomers. mdpi.comnih.gov
Cellulose-based CSPs have also been evaluated, though for duloxetine, the Chiralpak AD-H (amylose-based) demonstrated superior separation compared to a Chiralcel OJ-H (cellulose-based) column under the tested conditions. psu.edu However, phenylcarbamate-derivatized cyclodextrins, which share structural motifs with polysaccharide selectors, have shown good performance in separating various chiral compounds. nih.gov The choice between amylose and cellulose derivatives often depends on the specific analyte, as their chiral recognition mechanisms can differ. mdpi.com
Table 2: Investigated Chiral Stationary Phases for Duloxetine Enantiomeric Separation
| Chiral Stationary Phase | Base Polymer | Result | Reference |
|---|---|---|---|
| Chiralpak AD-H | Amylose | Successful enantiomeric separation (Resolution ≥ 2.8) | psu.edunih.gov |
| Chiralcel OJ-H | Cellulose | No enantiomeric separation achieved under tested conditions | psu.edu |
This interactive table compares the outcomes of using different types of chiral stationary phases for the separation of duloxetine enantiomers.
Gas Chromatography (GC) with Chiral Columns
Gas chromatography using chiral capillary columns is another powerful technique for enantiomeric separation. gcms.cz This method is particularly suited for volatile and thermally stable compounds. The stationary phases in these columns are typically cyclodextrin (B1172386) derivatives coated onto a polysiloxane backbone. sigmaaldrich.com
While specific applications for (R)-Duloxetine Phenyl Carbamate are not extensively documented in readily available literature, the principles of chiral GC suggest its potential applicability. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral cyclodextrin selector. greyhoundchrom.com The stability of these complexes differs for each enantiomer, leading to different retention times.
For pharmaceutical analysis, derivatized cyclodextrin phases like permethylated or acetylated β-cyclodextrin are commonly used. sigmaaldrich.com For instance, the Astec CHIRALDEX G-TA phase has been noted for its broad selectivity in the pharmaceutical industry for analyzing chiral intermediates. sigmaaldrich.com The selection of the appropriate cyclodextrin derivative (α, β, or γ) and its substituent groups is crucial and depends on the size and structure of the analyte to achieve inclusion complexation and subsequent separation. greyhoundchrom.com Given that duloxetine and its derivatives possess multiple ring structures, they are potential candidates for separation on phases like the CHIRALDEX B-DA, which is effective for such analytes. greyhoundchrom.com
Spectroscopic Methods for Stereochemical Elucidation
While chromatographic techniques are essential for separating and quantifying enantiomers, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for elucidating the stereochemistry of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis
NMR spectroscopy is a powerful tool for structural analysis. While enantiomers are indistinguishable in a standard achiral NMR experiment (they have identical spectra), their presence can be confirmed and their relative proportions determined by converting them into diastereomers. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent. The resulting diastereomers have different physical properties and, crucially, distinct NMR spectra.
Alternatively, chiral solvating agents or chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their direct differentiation without derivatization.
In the context of the CSPs used for separation, NMR plays a vital role in understanding the chiral recognition mechanism. For example, 2D NOESY NMR techniques, combined with computational modeling, have been used to determine the left-handed 4/3 helical structure of amylose tris(3,5-dimethylphenylcarbamate) (the selector in Chiralpak AD). nih.gov This structural insight helps to rationalize how the CSP interacts differently with enantiomers at a molecular level, providing a basis for method development. nih.gov
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoch.com Since enantiomers absorb these two forms of polarized light differently, CD spectroscopy provides a direct method for their quantification and the determination of enantiomeric excess (e.e.). jascoch.comresearchgate.net
The principle behind this technique lies in the fact that while enantiomers have identical physical properties like UV absorption in an achiral environment, their interaction with circularly polarized light is distinct and produces CD spectra that are equal in magnitude but opposite in sign. jascoch.comnih.gov This unique characteristic allows for the analysis of enantiomeric ratios even without chromatographic separation. jascoch.com The measured ellipticity is used to quantify the enantiomeric composition. researchgate.net
For duloxetine and its derivatives, CD spectroscopy can be applied to determine the enantiomeric purity. Research on duloxetine hydrochloride has shown that the two enantiomers, (R)- and (S)-duloxetine, can be effectively discriminated using spectroscopic methods. nih.gov By creating calibration curves with mixtures of known enantiomeric compositions, the e.e. of an unknown sample can be accurately determined. nih.gov This involves measuring the CD signal of the sample and comparing it to the signals of the pure enantiomer standards.
Table 1: Illustrative CD Spectroscopy Data for Enantiomeric Excess Determination
| Sample | Enantiomeric Excess (% e.e. of R-enantiomer) | Measured CD Signal (mdeg) at λmax |
| Standard 1 | 100% | +15.0 |
| Standard 2 | 75% | +11.2 |
| Standard 3 | 50% | +7.5 |
| Standard 4 | 25% | +3.8 |
| Standard 5 | 0% (Racemic) | 0.0 |
| Unknown Sample | To be determined | +10.5 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the principle of using CD spectroscopy for quantifying enantiomeric excess. The actual values for this compound would need to be determined experimentally. |
Optical Rotation (OR) for Chiral Purity Assessment
Optical Rotation (OR) is a classical and rapid technique used to measure the extent to which a chiral compound rotates the plane of polarized light. skpharmteco.com This property, also known as optical activity, is an intrinsic characteristic of chiral molecules. nih.gov The magnitude and direction of the rotation are measured using a polarimeter and are reported as the specific rotation [α], which is a standardized value.
Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). mdpi.com A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation.
The chiral purity of a sample of this compound can be assessed by measuring its specific optical rotation and comparing it to the value of the enantiomerically pure standard. A lower measured value would indicate the presence of the (S)-enantiomer as an impurity. While High-Performance Liquid Chromatography (HPLC) is often considered more accurate for precise quantification, optical rotation remains a valuable and fast technique for confirming the chiral identity and assessing purity. skpharmteco.com
Table 2: Representative Optical Rotation Data for Chiral Purity Assessment
| Compound | Concentration (c) | Solvent | Observed Rotation (α) | Specific Rotation [α]D |
| Pure this compound | 1.0 g/100 mL | Chloroform (B151607) | +1.25° | +125° |
| Pure (S)-Duloxetine Phenyl Carbamate | 1.0 g/100 mL | Chloroform | -1.25° | -125° |
| Racemic Duloxetine Phenyl Carbamate | 1.0 g/100 mL | Chloroform | 0.00° | 0° |
| Sample Batch A | 1.0 g/100 mL | Chloroform | +1.20° | +120° |
| Note: This table contains hypothetical data for illustrative purposes. The specific rotation is calculated using the formula [α] = α / (l × c), where α is the observed rotation, l is the path length (typically 1 dm), and c is the concentration. A specific rotation of +120° for "Sample Batch A" would suggest a high chiral purity with a small amount of the (S)-enantiomer present. |
Mechanistic Investigations of Carbamate Formation and Stereocontrol
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate reaction pathways and predict the outcomes of stereoselective syntheses. Through methods like Density Functional Theory (DFT) and ab initio calculations, researchers can model the intricate details of chemical reactions at the molecular level, offering insights that are often difficult to obtain through experimentation alone.
Ab initio and DFT calculations are fundamental to understanding the mechanism of carbamate (B1207046) formation. These methods can model the electronic structure of reactants, transition states, and products, providing a quantitative picture of the reaction energetics.
Studies on the formation of urethanes (carbamates) from isocyanates and alcohols show that the catalyst-free reaction proceeds through a concerted mechanism involving a single transition state. mdpi.com In this transition state, the isocyanate's N=C=O group bends, which activates the central carbon atom for a nucleophilic attack by the alcohol's oxygen. Simultaneously, the alcohol's H-O bond breaks as a new N-H bond forms, resulting in the final carbamate product. mdpi.com Theoretical calculations have determined that the energy barrier for this direct addition can be quite high, often exceeding 100 kJ/mol. nih.gov
Computational investigations into catalyzed urethane (B1682113) formation reveal the role of catalysts in lowering this energy barrier. For nitrogen-containing catalysts, the mechanism often begins with the formation of a complex between the alcohol and the catalyst, followed by the inclusion of the isocyanate. mdpi.com A subsequent proton transfer between the alcohol and the catalyst facilitates the reaction. mdpi.com DFT calculations on the reaction between phenyl isocyanate and methanol (B129727) with a nitrogen-containing catalyst, for example, have been performed at the BHandHLYP/6-31G(d) level of theory to map the entire reaction pathway, including all intermediates and transition states. mdpi.com
In a study exploring a new mechanism for urethane formation when the isocyanate is in excess, a combination of G4MP2 thermochemistry and the SMD implicit solvent model was used. researchgate.net These high-level calculations proposed a two-step mechanism where an allophanate (B1242929) is formed as an intermediate. researchgate.net The calculated energy barriers provided strong support for this alternative pathway. researchgate.net
Table 1: Theoretical Study of Urethane Formation in Isocyanate Excess researchgate.net
| Reaction Step | Description | Calculated Reaction Barrier (kJ/mol in THF model) |
|---|---|---|
| Step 1: Allophanate Formation | Formation of an allophanate intermediate via a six-centered transition state. | 62.6 |
| Step 2: Urethane Formation | Synchronous 1,3-H shift and C–N bond cleavage to release isocyanate and form the urethane bond. | 49.0 (relative to reactants) |
These theoretical approaches are crucial for understanding the fundamental steps in the creation of the carbamate moiety present in (R)-Duloxetine Phenyl Carbamate.
Achieving stereocontrol in the synthesis of a chiral molecule like this compound requires that the reaction pathway leading to the desired (R)-enantiomer is energetically more favorable than the pathway leading to the (S)-enantiomer. Modeling the transition states and their corresponding energy barriers is key to understanding and predicting this selectivity.
Theoretical calculations show that catalysis can significantly lower the activation energy for carbamate formation. nih.gov For instance, the energy barrier for the reaction between an aryl isocyanate and an alcohol can be substantially reduced if additional alcohol molecules (alcohol catalysis) or urethane product molecules (autocatalysis) are incorporated into the transition state. nih.gov The experimental activation energies for these reactions are typically in the range of 17–54 kJ/mol, depending on the solvent and reactant ratios. nih.gov
In the context of synthesizing chiral building blocks for duloxetine (B1670986), computational studies can elucidate the mechanism of catalytic asymmetric reactions. For example, the borane (B79455) reduction of a β-chloro ketone precursor catalyzed by a chiral oxazaborolidine is a key step in several syntheses of (S)-duloxetine. psu.edu DFT calculations could model the transition state assembly of the chiral catalyst, borane, and the ketone substrate. The steric and electronic interactions within this complex would dictate which face of the ketone is preferentially reduced, thus determining the stereochemical outcome. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states (one leading to the R-alcohol and the other to the S-alcohol) directly correlates to the enantiomeric excess (ee) observed experimentally.
A computational study on the thermal decomposition of various carbamates to yield isocyanates utilized modeling to determine the activation energies and pre-exponential factors based on the Arrhenius equation. mdpi.com This data is essential for designing reactors and optimizing process conditions. mdpi.com
Table 2: Calculated Activation Energies for Carbamate Thermolysis mdpi.com
| Carbamate | Activation Energy (Ea), kJ/mol | Pre-exponential Factor (k₀), s⁻¹ |
|---|---|---|
| Methyl N-phenyl carbamate | 154.2 | 1.5 x 10¹¹ |
| Ethyl N-phenyl carbamate | 156.4 | 2.1 x 10¹¹ |
| Methyl N-tolyl carbamate | 159.1 | 2.6 x 10¹¹ |
Modeling these transition states allows for the rational design of catalysts and reaction conditions to maximize the formation of the desired stereoisomer. nih.govnih.gov
Kinetic Studies of this compound Formation and Interconversion
Kinetic studies are essential for understanding the rates of chemical reactions and are particularly important in stereoselective synthesis. Dynamic kinetic resolution (DKR) is a powerful technique used to convert a racemic mixture entirely into one enantiomer, thereby overcoming the 50% theoretical yield limit of classical kinetic resolution.
The synthesis of enantiomerically pure duloxetine often involves the resolution of a key chiral intermediate. nih.govresearchgate.net A chemoenzymatic DKR approach has been successfully applied to the synthesis of a β-cyano acetate (B1210297), a precursor to duloxetine. nih.gov In this process, a racemic β-hydroxynitrile is subjected to enzymatic acylation using Candida antarctica lipase (B570770) B (CALB). The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) much faster than the other. Simultaneously, a ruthenium catalyst is used to racemize the slower-reacting enantiomer (the S-alcohol) back to the racemic mixture. This continuous racemization ensures that the entire starting material can be converted into a single enantiomer of the product. nih.govnih.gov
Table 3: Dynamic Kinetic Resolution for a Duloxetine Precursor nih.gov
| Product | Catalysts | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (R)-β-cyano acetate | Candida antarctica lipase B (CALB, N435), Ruthenium catalyst | High | 98 |
Similarly, the kinetic resolution of racemic 3-chloro-1-(2-thienyl)-1-propanol, another important intermediate, can be achieved using lipase B from Candida antarctica. researchgate.net This enzymatic process yields the (S)-alcohol and the (R)-butanoate, which can then be separately converted to the corresponding duloxetine enantiomers. researchgate.net
Solvation Effects on Reaction Pathways and Stereochemical Outcome
The choice of solvent is a critical parameter in chemical synthesis, as it can profoundly influence reaction rates, selectivity, and even the mechanism itself. The solvent's polarity, ability to form hydrogen bonds, and capacity to stabilize charged intermediates or transition states can alter the energy landscape of a reaction.
In the synthesis of duloxetine, specific solvents are employed for key transformations. The final step in many synthetic routes involves a nucleophilic aromatic substitution reaction between an amino alcohol intermediate and 1-fluoronaphthalene (B124137) to form the naphthalene (B1677914) ether linkage. arkat-usa.org This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) using a strong base such as sodium hydride (NaH). psu.eduarkat-usa.org DMSO is effective at solvating the sodium cation, leaving a more reactive "naked" alkoxide nucleophile, which facilitates the substitution reaction.
The choice of solvent also impacts the stereoselectivity of reactions. In a practical synthesis of (S)-duloxetine via asymmetric reduction of a β-chloro ketone, tetrahydrofuran (B95107) (THF) was used as the solvent. psu.edu In this case, the solvent must be compatible with the borane reducing agent and the chiral spiroborate ester catalyst. psu.edu The enantioselectivity of this reduction was found to be highly dependent on the catalyst structure, but the solvent provides the necessary medium for the chiral complex to form and react effectively. psu.edu A study of this reduction screened several spiroborate ester catalysts in THF, with the diphenylprolinol-derived catalyst providing the best yield and enantioselectivity. psu.edu
Table 4: Effect of Catalyst on Asymmetric Reduction in THF psu.edu
| Catalyst Source (Diol) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (S)-1,1'-Spirobiindane-7,7'-diol | 10 | 85 | 88 |
| (R)-Diphenylprolinol | 10 | 92 | 95 |
| (R)-Diphenylprolinol | 5 | 92 | 95 |
| Ethylene glycol | 10 | 88 | 15 |
| Pinacol | 10 | 75 | 10 |
Furthermore, studies on general urethane formation have shown that reaction rate constants are strongly dependent on the solvent. researchgate.net The ability of the solvent to stabilize the transition state relative to the reactants can lead to significant rate accelerations and can influence the selectivity of catalytic processes.
Compound Index
Process Development and Optimization for R Duloxetine Phenyl Carbamate Control
Development of Efficient and Controlled (R)-Isomer Isolation Procedures
The stereochemistry of duloxetine's enantiomers plays a critical role in their biological activity, with the (S)-enantiomer being the potent and therapeutically active form. researchgate.net Consequently, the isolation of the (R)-enantiomer is typically a result of a chiral resolution process aimed at producing the pure (S)-enantiomer. The undesired (R)-isomer, once separated, becomes the starting material for (R)-Duloxetine Phenyl Carbamate (B1207046).
Initial synthetic routes produce a racemic mixture of 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol. chemanager-online.com This mixture undergoes resolution to separate the enantiomers. A significant challenge in this process is that traditional chemical resolution can limit the final yield to approximately 10-12% of the starting material. chemanager-online.com
An improved process involves the resolution of racemic (RS)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine using a chiral resolving agent. One such process utilizes dibenzoyl-D-tartaric acid in a solvent mixture of acetone (B3395972) and isopropyl alcohol (IPA). The mixture is heated to reflux, then cooled to allow the diastereomeric salt of the (S)-enantiomer to crystallize, leaving the (R)-enantiomer in the mother liquor. This method is part of a process designed to achieve a final chiral purity of greater than 99.9% for the desired enantiomer. google.com The (R)-enantiomer is then recovered from this liquor for subsequent use.
Another approach involves biocatalysis, which can create more linear synthesis routes with fewer intermediates and improved productivity. chemanager-online.com By using enzymes, it is possible to selectively produce the desired (S)-enantiomer, leaving a high concentration of the (R)-enantiomer to be isolated and used as a starting material for other applications. chemanager-online.com
Implementation of Green Chemistry Principles in Carbamate Synthesis
Green chemistry principles are increasingly vital in pharmaceutical manufacturing to reduce environmental impact and improve process safety. The synthesis of the carbamate functional group from the isolated (R)-duloxetine is a key area for such improvements.
Solvent choice is a primary consideration in green chemistry, as solvents can account for over 70% of waste in pharmaceutical processes. jk-sci.com The selection of solvents is guided by health, safety, and environmental criteria. jk-sci.com Traditional solvents used in organic synthesis are often hazardous and environmentally damaging. Greener alternatives offer comparable performance with reduced risk. sigmaaldrich.com
For carbamate synthesis, replacing hazardous solvents is a priority. For example, highly hazardous solvents like chloroform (B151607) or 1,4-dioxane (B91453) should be avoided. rsc.org Problematic solvents such as dichloromethane (B109758) (DCM) and acetonitrile (B52724) can often be replaced with recommended, greener alternatives. jk-sci.comrsc.org Bio-based solvents, derived from renewable feedstocks, present a more sustainable option than traditional petrochemical solvents. sigmaaldrich.com
A comparative table based on the CHEM21 solvent selection guide highlights potential substitutions: rsc.org
| Hazardous/Problematic Solvent | Greener Alternative | Rationale for Substitution |
|---|---|---|
| Dichloromethane (DCM) | Cyclopentyl methyl ether (CPME) | CPME has a higher boiling point, lower volatility, and is less hazardous. rsc.org |
| N,N-Dimethylformamide (DMF) | Dimethyl Carbonate (DMC) | DMC is a much greener carbonate solvent, while DMF is an aprotic polar solvent with toxicity concerns. rsc.org |
| Benzene/Toluene (B28343) | Ethanol (B145695) | Ethanol is a bio-based solvent with a favorable sustainability profile, aligning with the principles of "Safer Solvents" and "Use of Renewable Feedstocks". sigmaaldrich.com |
| Acetonitrile | Methanol (B129727)/Ethanol | Methanol and ethanol are ranked as "recommended" solvents, whereas acetonitrile is ranked as "problematic" due to safety and environmental concerns. rsc.org |
The development of novel reagents and catalysts is crucial for creating more efficient and sustainable carbamate synthesis processes.
CO₂ as a C1 Source: A green method for carbamate synthesis involves using carbon dioxide (CO₂), an inexpensive and readily available reagent, along with amines and alcohols. rsc.org This halogen-free approach can utilize basic catalysts, such as alkali-metal compounds, to convert amines to their corresponding carbamates in good yields under mild conditions (e.g., 2.5 MPa CO₂). rsc.orgpsu.edu
Deep Eutectic Solvents (DES): Novel reaction media, such as deep eutectic solvents, can also improve the environmental profile of carbamate synthesis. A DES composed of erbium trichloride (B1173362) and urea (B33335) has been shown to act as a reaction medium, reagent, and catalyst in the synthesis of cellulose (B213188) carbamate. mdpi.com Erbium trichloride is noted for its cost-effectiveness and low toxicity, offering a more sustainable catalytic solution compared to more toxic metal salts. mdpi.com
Downstream Processing and Purification Strategies for High Enantiomeric Purity
Achieving high enantiomeric purity is the final and most critical step. This involves removing any residual (S)-enantiomer from the (R)-Duloxetine Phenyl Carbamate product. Both crystallization and chromatographic techniques are employed for this purpose.
Crystallization: Crystallization is a powerful technique for purifying chiral compounds. By selecting an appropriate solvent or solvent mixture, it is possible to selectively crystallize one enantiomer or a salt thereof, thereby enriching the other enantiomer in the solution. Patent literature describes processes for purifying (S)-duloxetine hydrochloride by removing the (R)-enantiomer through crystallization from various solvents. These methods demonstrate the principle that can be applied in reverse to purify the (R)-isomer. google.com
The table below summarizes the effectiveness of different solvents in removing the (R)-enantiomer impurity from duloxetine (B1670986) hydrochloride through crystallization. google.com
| Solvent System | Initial (R)-Enantiomer Impurity | Final (R)-Enantiomer Impurity | Yield |
|---|---|---|---|
| Ethanol | 0.50% | Free of R-enantiomer | 36% |
| Methyl Ethyl Ketone (MEK) | 0.17% | Free of R-enantiomer | 60% |
| Isopropanol (IPA) | 0.17% | Free of R-enantiomer | 62% |
| n-Butanol | 0.17% | 0.07% | 75% |
| Acetone/Water (98:2) | Not specified | Free of R-enantiomer | 73% |
| Methyl t-butyl ether (MTBE)/Water | 0.11% | <0.02% | 29% |
High-Performance Liquid Chromatography (HPLC): For analytical control and preparative separation, chiral HPLC is a highly effective method. A robust liquid chromatography method has been developed for the enantiomeric separation of duloxetine using a chiral stationary phase. nih.gov The presence of a modifier like diethyl amine in the mobile phase can be crucial for enhancing chromatographic efficiency and resolution. nih.govpsu.edu
The following table details an optimized HPLC method for separating duloxetine enantiomers. nih.gov
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (amylose based stationary phase) |
| Mobile Phase | n-hexane-ethanol-diethyl amine (80:20:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Resolution (Rs) | ≥ 2.8 |
| Limit of Detection (LOD) for (R)-enantiomer | 250 ng/mL |
| Limit of Quantitation (LOQ) for (R)-enantiomer | 750 ng/mL |
This method provides excellent linearity for the (R)-enantiomer and allows for its accurate quantification in bulk drug substances. nih.gov Such analytical methods are essential for validating the purity of the final this compound product.
Patent Landscape and Intellectual Property in Chiral Carbamate Synthesis
Analysis of Patents on Duloxetine (B1670986) Intermediates and their Stereoisomers
The patent literature for duloxetine reveals a variety of synthetic strategies, many of which focus on the stereoselective preparation of key intermediates to avoid the challenges of resolving the final racemic product. The initial synthesis of racemic duloxetine, as described in U.S. Patent No. 5,023,269, involved the demethylation of the N,N-dimethylpropanamine derivative using phenyl chloroformate, which resulted in a carbamate (B1207046) intermediate. epo.org This carbamate was then hydrolyzed to yield racemic duloxetine.
Subsequent patents have focused on methods to obtain the desired (S)-enantiomer. These methods generally fall into two categories: resolution of a key intermediate or a stereoselective synthesis. epo.org For instance, U.S. Patent No. 5,362,886 discloses a process utilizing the chiral intermediate (S)-3-dimethylamino-1-(2-thienyl)-1-propanol to produce (S)-duloxetine. epo.org Another approach described in patent literature involves the resolution of racemic (±)N-methyl duloxetine using a chiral acid. epo.org
A significant challenge noted in the prior art is the potential for racemization of chiral intermediates during subsequent reaction steps, such as the coupling with a 1-naphthyl halide in the presence of a strong base. justia.com This underscores the importance of the strategic placement of the stereoselective step and the choice of reaction conditions.
Several patents address the synthesis of specific chiral intermediates. For example, Chinese patent CN108341797B describes a method for preparing the duloxetine intermediate (S)-N-methyl-3-hydroxy-3-(2-thienyl)-1-propylamine starting from thiophene (B33073) and succinic anhydride, involving steps like asymmetric hydrogenation. google.com The preparation of duloxetine phenylcarbamate as an intermediate in the N-demethylation step is also a recurring theme in the patent literature. google.comwipo.int
The following table summarizes key patents related to the synthesis of duloxetine and its intermediates:
| Patent Number | Title | Key Findings and Innovations Related to Duloxetine Intermediates | Assignee/Applicant |
| US 5,023,269 | 3-Aryloxy-3-substituted propanamines | Describes the initial synthesis of racemic duloxetine, including the formation of a carbamate intermediate via demethylation with phenyl chloroformate. epo.org | Eli Lilly and Company |
| US 5,362,886 | Stereospecific process for (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | Discloses the use of a chiral intermediate, (S)-3-dimethylamino-1-(2-thienyl)-1-propanol, for the synthesis of (S)-duloxetine. epo.orggoogle.com | Eli Lilly and Company |
| WO 04/056795 | Process for the preparation of (S)-duloxetine | Details the preparation of (S)-duloxetine by resolving racemic duloxetine with a chiral acid. epo.org | Not specified in snippets |
| EP 1857451 A1 | A process for the preparation of an intermediate useful for the asymmetric synthesis of (+)duloxetine | Involves resolving racemic (±)N-methyl duloxetine with a chiral acid to obtain the (+)N-methyl duloxetine salt as an intermediate. epo.org | SOLMAG S.p.A. |
| CN 108341797B | Synthesis method of duloxetine intermediate | Provides a synthetic route to (S)-N-methyl-3-hydroxy-3-(2-thienyl)-1-propylamine through steps including asymmetric hydrogenation. google.com | Not specified in snippets |
| US 8,362,279 B2 | Process for pure duloxetine hydrochloride | Aims to provide a process for high purity duloxetine hydrochloride, substantially free of impurities like the (R)-isomer. google.com | Not specified in snippets |
| WO 2009/130708 A2 | Preparation of duloxetine and its salts | Describes a process involving N-demethylation via the formation of phenylcarbamate to obtain duloxetine. google.comwipo.int | Not specified in snippets |
Innovations in Patent Claims Related to Stereoselective Carbamate Synthesis
Innovations in the synthesis of chiral carbamates extend beyond the specifics of duloxetine. The broader patent landscape reveals a focus on developing more efficient, greener, and highly selective methods.
One area of innovation involves the use of novel catalytic systems. For instance, patent WO2018216036A1 describes a process for synthesizing aromatic carbamates by reacting an amine with a dialkyl carbonate in the presence of a binary or ternary mixed metal oxide catalyst. google.com This method claims high selectivity and conversion rates.
Another trend is the development of more sustainable and atom-economical processes. Patent WO2017137343A1 discloses a method for producing carbamate compounds where a quaternary organic ammonium (B1175870) salt, formed as a byproduct, is regenerated and reused. google.com This is achieved by treating the salt with a carbonate/bicarbonate anion-exchange resin, allowing the key reagent to be recycled. This approach aligns with the principles of green chemistry by minimizing waste.
Furthermore, some patents focus on the synthesis of chiral carbamates from readily available starting materials. Chinese patent CN104513116A details a method where chiral carbamates are synthesized through the nucleophilic addition of organic amines to alternating copolymers of meso-alkylene oxides and CO2. google.com This process is noted for its mild conditions and for proceeding with complete retention of the stereochemical configuration.
These innovations highlight a shift towards processes that are not only effective in achieving high stereoselectivity but are also more environmentally friendly and cost-effective on an industrial scale.
Regulatory and Quality Control Perspectives on Chiral Impurities in Pharmaceutical Intermediates
The control of chiral impurities is a critical aspect of pharmaceutical development and manufacturing, governed by stringent regulatory guidelines. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), often guided by the International Council for Harmonisation (ICH) guidelines, have specific expectations for the characterization and control of stereoisomeric impurities. pharmtech.comchiralpedia.com
For a chiral drug like (S)-duloxetine, the (R)-enantiomer is considered a chiral impurity. The ICH Q6A guideline provides specifications for impurities, including enantiomeric impurities. chiralpedia.com Regulatory authorities require that impurities in a drug substance, when present above certain threshold levels, be identified and characterized. researchgate.net The development of single-enantiomer drugs necessitates a thorough evaluation of the pharmacological and toxicological profiles of both enantiomers. pharmtech.com
The presence of chiral impurities can arise from the synthetic process, such as incomplete resolution or racemization of intermediates, or through chemical degradation of the drug substance. pharmtech.com Therefore, robust analytical methods are essential for the detection and quantification of chiral impurities throughout the drug development process. researchgate.net Techniques like chiral liquid chromatography are widely used for this purpose. researchgate.net
From a regulatory standpoint, the level of the unwanted enantiomer must be controlled within strict limits. These limits are based on the qualification thresholds outlined in ICH guidelines Q3A and Q3B. pharmtech.com For impurities that are also significant human metabolites, the safety profile may already be established. However, for other impurities, their levels must be low enough not to pose a safety risk. In some cases, a Threshold of Toxicological Concern (TTC) framework may be applied to assess the risks associated with low levels of impurities, particularly those with genotoxic potential. pharmtech.comgalaxypub.co
The control of chiral impurities is not just a final product testing issue; it is an integral part of process development and quality control for pharmaceutical intermediates. galaxypub.co Any changes in synthetic pathways or the scale of production require a re-evaluation of the impurity profile to ensure the final product consistently meets the required quality and safety standards. galaxypub.co The FDA and other regulatory bodies require that impurities in drug substances and products be controlled and monitored, making this a crucial aspect of pharmaceutical manufacturing. pharmtech.com
Q & A
Q. What are the optimal catalytic conditions for synthesizing (R)-Duloxetine Phenyl Carbamate with high enantiomeric purity?
Methodological Answer: Asymmetric-transfer hydrogenation of heteroaryl ketones, as described in the synthesis of (S)-Duloxetine, can be adapted for the (R)-enantiomer. Key parameters include using chiral catalysts (e.g., Ru(II)-TsDPEN), reaction temperature (25–40°C), and solvent polarity (methanol or ethanol) to optimize enantioselectivity . Organotin(IV) dicarboxylates may also enhance carbamate formation efficiency by stabilizing transition states, as shown in urethane catalysis studies .
Q. How can researchers characterize the structural and chemical purity of this compound?
Methodological Answer: Combine HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) validate molecular structure. For chiral purity, use chiral stationary phases (CSPs) in HPLC, comparing retention times to enantiomeric standards .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
Methodological Answer: Reverse-phase HPLC with gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) ensures separation from byproducts. Mass spectrometry (LC-MS/MS) enhances sensitivity for trace analysis, particularly when studying metabolic stability or degradation pathways .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved during synthesis?
Methodological Answer: Enantiomeric resolution requires chiral chromatography (e.g., Chiralpak® IA/IB columns) with isocratic elution (hexane:isopropanol 90:10). Computational modeling of transition states (e.g., DFT calculations) can predict steric hindrance effects to refine catalyst design . Kinetic resolution via lipase-mediated asymmetric hydrolysis is another strategy, though substrate specificity must be empirically tested .
Q. What mechanistic insights explain contradictory kinetic data in carbamate formation reactions?
Methodological Answer: Discrepancies may arise from solvent polarity effects on nucleophilic attack or catalyst deactivation. For example, protic solvents (e.g., methanol) stabilize intermediates but may reduce organotin catalyst activity . Controlled experiments under inert atmospheres (to prevent moisture interference) and in-situ monitoring (e.g., FTIR for isocyanate consumption) can clarify rate-limiting steps .
Q. How can computational modeling improve the design of carbamate-based inhibitors targeting serotonin/norepinephrine reuptake?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates interactions between this compound and human serotonin transporters (SERT). Density Functional Theory (DFT) calculates binding energies of carbamate intermediates, while Molecular Dynamics (MD) simulations assess conformational stability in lipid bilayers .
Q. What strategies address low yields in large-scale asymmetric synthesis of this compound?
Methodological Answer: Scale-up challenges often relate to catalyst recovery and byproduct formation. Immobilized chiral catalysts (e.g., silica-supported Ru complexes) improve recyclability. Process intensification via microreactors enhances mixing and heat transfer, reducing side reactions .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting chromatographic data when analyzing carbamate stability?
Methodological Answer: Discrepancies in retention times or peak splitting may stem from pH-dependent hydrolysis or column degradation. Validate methods using freshly prepared standards and buffer-controlled mobile phases . For stability studies, conduct forced degradation (heat, light, pH extremes) and correlate results with Arrhenius kinetics to predict shelf-life .
Q. What statistical approaches are suitable for validating synthetic route reproducibility?
Methodological Answer: Use Design of Experiments (DoE) to optimize reaction variables (e.g., catalyst loading, temperature). Multivariate analysis (e.g., PCA) identifies critical process parameters, while ANOVA tests batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
